molecular formula C11H13ClFNO2 B2646417 Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride CAS No. 2253638-70-7

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride

Cat. No. B2646417
CAS RN: 2253638-70-7
M. Wt: 245.68
InChI Key: NFURYPZLFLMPSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Chemical Reactions Analysis

The chemical reactions involving tetrahydroisoquinoline derivatives are diverse. For instance, sulfoxides carrying thiophene or benzothiophene as heteroaromatic nucleophiles, when treated with trifluoroacetic anhydride at room temperature (Pummerer reaction), underwent an intramolecular alkylation .

Scientific Research Applications

Medicinal Chemistry

“Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride” is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) analog . THIQ analogs have been studied extensively in medicinal chemistry due to their diverse biological activities . They are known to exert biological activities against various infective pathogens and neurodegenerative disorders .

Neurodegenerative Disorders

THIQ analogs, including “Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride”, have shown potential in the treatment of neurodegenerative disorders . This is due to their ability to interact with various pathways in the nervous system .

Infective Pathogens

THIQ analogs have demonstrated biological activities against various infective pathogens . This makes “Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride” a potential candidate for the development of new antimicrobial agents .

Monoamine Oxidase Inhibition

1-methyl THIQ, a related compound, is a well-characterized inhibitor of monoamine oxidase (MAO) . This suggests that “Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride” might also have potential as a MAO inhibitor .

Serotonin Elevation

Inhibition of MAO by 1-methyl THIQ causes elevation of serotonin in the rat striatum . This suggests that “Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride” might also have potential in conditions where serotonin elevation is beneficial .

Dopamine Catabolism

1-methyl THIQ has been shown to inhibit the MAO-dependent oxidation of dopamine and shift its catabolism . This suggests that “Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride” might also have potential in conditions related to dopamine catabolism .

properties

IUPAC Name

methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9;/h2-3,13H,4-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFURYPZLFLMPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCNCC2=C(C=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride

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